3-(4-Chlorophenoxy)-5-nitroaniline
Description
Properties
IUPAC Name |
3-(4-chlorophenoxy)-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXIWGYRCTQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296670 | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208122-61-6 | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Structure & Synthesis Guide: 3-(4-Chlorophenoxy)-5-nitroaniline
Executive Summary
3-(4-Chlorophenoxy)-5-nitroaniline (CAS: 208122-61-6) represents a critical "push-pull" aromatic scaffold in medicinal chemistry. Characterized by a central aniline core flanked by a strong electron-withdrawing nitro group and a lipophilic 4-chlorophenoxy ether, this molecule serves as a versatile intermediate. It is particularly prominent in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and autophagy-modulating agents.
This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol focusing on regioselective reduction, and the physiochemical properties required for downstream drug development.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of two benzene rings linked by an ether oxygen. The central ring is trisubstituted (1-amino, 3-nitro, 5-phenoxy), creating a unique electronic environment:
-
The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), deactivating the ring but facilitating nucleophilic attacks during precursor synthesis.[1]
-
The Amine Group (-NH₂): Acts as an electron bond donor (H-bond donor), crucial for hinge binding in kinase pockets.
-
The Ether Linkage (-O-): Introduces a bond angle of approx. 118-120°, allowing the "tail" (chlorophenoxy group) to access hydrophobic back-pockets in protein targets.
Electronic "Push-Pull" System
The meta-positioning of the amine (donor) and nitro (acceptor) groups creates a dipole moment that stabilizes the molecule but increases crystalline packing forces. The chlorophenoxy moiety adds significant lipophilicity (cLogP ~ 3.5-4.0), enhancing membrane permeability.
Figure 1: Electronic and structural function of substituents within the scaffold.
Synthetic Protocol: The "Zinin" Route
The synthesis of this compound requires a strategy that differentiates between two potential nitro groups. The most robust route starts with 1-chloro-3,5-dinitrobenzene , utilizing a Nucleophilic Aromatic Substitution (
Reaction Scheme
-
Ether Formation:
displacement of chlorine by 4-chlorophenol. -
Selective Reduction: Chemoselective reduction of one nitro group using Sodium Sulfide (
) or Sodium Hydrosulfide ( ).
Figure 2: Two-step synthetic pathway ensuring regioselectivity via Zinin reduction.
Detailed Methodology
Step 1: Synthesis of 1-(4-Chlorophenoxy)-3,5-dinitrobenzene
-
Rationale: The two nitro groups on the starting material strongly activate the ring for nucleophilic attack, making the chlorine displacement facile even with weak bases.
-
Protocol:
-
Charge a reaction vessel with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol (1.05 eq) in DMF (5 mL/g).
-
Add Potassium Carbonate (
) (1.5 eq). -
Heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour into ice water. The product will precipitate as a solid.[2] Filter, wash with water, and dry.[3]
-
Validation:
NMR should show disappearance of the triplet at 8.6 ppm (C2 proton of starting material) and appearance of ether-linked aromatic signals.
-
Step 2: Selective Reduction to this compound
-
Rationale: Catalytic hydrogenation (
) often reduces both nitro groups to diamines. To stop at the mono-amine/mono-nitro stage, sulfide-based reduction (Zinin reduction) is the gold standard for symmetry breaking in polynitroarenes [1]. -
Protocol:
-
Dissolve the dinitro intermediate (1.0 eq) in Methanol/Water (3:1 ratio).
-
Add Sodium Sulfide nonahydrate (
) (1.5 eq) and Sodium Bicarbonate (1.2 eq). -
Reflux for 30–60 minutes. The solution will turn deep red/orange.
-
Critical Endpoint: Monitor closely. Over-reduction is possible if refluxed too long.
-
Workup: Evaporate methanol. Dilute with water. Extract with Ethyl Acetate.[4]
-
Purification: Column chromatography is usually required to separate the product from unreacted dinitro starting material and trace diamine byproduct.
-
Analytical Characterization Data
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, DMSO- )
The symmetry of the dinitro precursor is broken, resulting in three distinct signals for the central ring protons.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Central Ring | 7.30 - 7.40 | Triplet (t) | 1H | C2-H (Between |
| Central Ring | 7.15 | Triplet (t) | 1H | C4-H (Between |
| Central Ring | 6.80 | Triplet (t) | 1H | C6-H (Between |
| Phenoxy Ring | 7.45 | Doublet (d) | 2H | Ortho to Cl |
| Phenoxy Ring | 7.10 | Doublet (d) | 2H | Ortho to Ether |
| Amine | 5.80 - 6.00 | Broad Singlet | 2H |
Physiochemical Properties
-
Molecular Formula:
-
Molecular Weight: 264.66 g/mol
-
Predicted LogP: 3.42 (High lipophilicity due to chlorophenoxy group).
-
Solubility: Soluble in DMSO, DMF, Ethyl Acetate. Poorly soluble in water.
Medicinal Chemistry Applications
Kinase Inhibition (Type II)
This scaffold is structurally homologous to the core of Sorafenib and other diaryl ether kinase inhibitors.
-
Mechanism: The aniline nitrogen serves as a hydrogen bond donor to the kinase "hinge" region (e.g., Glu81 in CDK2).
-
Allosteric Pocket: The chlorophenoxy moiety occupies the hydrophobic allosteric pocket adjacent to the ATP binding site, often stabilizing the "DFG-out" inactive conformation [2].
Autophagy Modulation
Nitroaniline derivatives have been identified as autophagy inducers. The nitro group can undergo intracellular bioreduction, generating reactive species that trigger stress-response pathways, leading to autophagosome formation.
References
-
Selective Nitro Reduction Methodology
- Source: ChemicalBook / Patent Liter
- Context: Describes the use of Sodium Sulfide/Bicarbonate for the selective reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline, the direct analog of the target molecule.
-
Link:
-
Diaryl Ether Scaffold in Kinase Inhibitors
- Source: N
- Context: Structural data on 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline and related diaryl ethers used in drug discovery.
-
Link:
-
General Properties & CAS Verification
-
Source: Sigma-Aldrich.
-
Context: Product specification for this compound (CAS 208122-61-6).
-
Link:
-
Sources
Strategic Synthesis and Pharmacological Applications of 3,5-Disubstituted Nitroaniline Scaffolds
Executive Summary
The 3,5-disubstituted nitroaniline class represents a critical junction in organic synthesis, serving as the structural foundation for high-energy materials (TATB), nonlinear optical (NLO) chromophores, and diverse pharmaceutical agents (kinase inhibitors, antituberculars).[1][2]
This technical guide distinguishes between the two primary chemically distinct sub-classes that fall under this nomenclature, addressing the specific synthetic challenges and applications of each:
-
3,5-Dinitroaniline: Where the "substituents" are nitro groups at the meta positions.[3] Key for materials science.
-
3,5-Dihalo/Dialkyl-4-nitroanilines: Where the aniline core bears substituents at 3 and 5, with a nitro group at the para (4) position.[1][3] Key for medicinal chemistry.
Part 1: Synthetic Architectures & Mechanistic Pathways[1]
The "Meta-Directing" Challenge: 3,5-Dinitroaniline
Synthesizing 3,5-dinitroaniline is non-trivial because the amino group (
Dominant Synthetic Route: Partial Reduction (The Zinin Reduction) The most authoritative method involves the regioselective reduction of 1,3,5-trinitrobenzene (TNB). Since TNB is symmetric, reducing any one nitro group yields the desired product.[2][3]
-
Precursor: 1,3,5-Trinitrobenzene (obtained from decarboxylation of 2,4,6-trinitrobenzoic acid or nitration of m-dinitrobenzene).[1][2][3]
-
Reagent: Sodium sulfide (
) or Sodium hydrosulfide ( ). -
Mechanism: Nucleophilic attack of the sulfide ion on the nitro group, followed by protonation and dehydration.
The "Steric-Electronic" Balance: 3,5-Dichloro-4-nitroaniline
This scaffold is ubiquitous in fungicidal chemistry (e.g., Iprodione metabolites) and azo dyes.[1][3] The synthesis requires navigating the "Push-Pull" electronic conflict.[1][3]
Dominant Synthetic Route: Protected Nitration Direct nitration of 3,5-dichloroaniline is risky due to oxidation of the amine.[1][3] Protection is mandatory.[3]
-
Protection: Acetylation of 3,5-dichloroaniline
3,5-dichloroacetanilide.[1][3] -
Nitration: Mixed acid nitration (
).[3] -
Deprotection: Acidic hydrolysis yields 3,5-dichloro-4-nitroaniline.[1][3]
Synthetic Decision Matrix (Graphviz)
Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regiochemistry of the nitroaniline scaffold.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Dinitroaniline (Zinin Reduction)
Context: This method is preferred for high-purity isolation required in NLO applications.[1][3]
Reagents:
-
Sodium hydrosulfide hydrate (
) (2 eq) -
Methanol (50 mL)
-
Water (100 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3,5-trinitrobenzene in methanol (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Preparation: Prepare a solution of NaSH (calculated 20 mmol) in 15 mL of water.
-
Controlled Addition: Heat the methanolic solution to a gentle reflux (
). Add the NaSH solution dropwise over 30 minutes. Critical: Rapid addition causes over-reduction to diamines.[3] -
Reflux: Maintain reflux for 2 hours. The solution will turn deep red/orange.[3]
-
Quench: Pour the hot reaction mixture into 200 mL of ice-cold water.
-
Precipitation: The product, 3,5-dinitroaniline, precipitates as yellow needles.[1][2][3]
-
Filtration: Filter via Buchner funnel. Wash with cold water (
) to remove inorganic salts.[3] -
Recrystallization: Recrystallize from ethanol/water (1:1) to yield bright yellow needles (mp: 160–162°C).[3]
Protocol B: Synthesis of 3,5-Dichloro-4-nitroaniline
Context: Standard intermediate for pharmaceutical synthesis.[1][3]
Reagents:
-
Acetic anhydride (1.2 mL)
Step-by-Step Methodology:
-
Protection: Dissolve 3,5-dichloroaniline in acetic acid (10 mL). Add acetic anhydride (1.2 eq).[3] Reflux for 30 mins. Pour into water to isolate 3,5-dichloroacetanilide .[1][3] Dry the solid.[3][4]
-
Nitration Setup: Dissolve the dried acetanilide in conc.
(5 mL) at . -
Nitration: Add fuming
(1.1 eq) dropwise, keeping temp . Stir for 1 hour at , then allow to warm to RT. -
Isolation (Intermediate): Pour onto ice. Filter the yellow solid (3,5-dichloro-4-nitroacetanilide).[3]
-
Deprotection: Suspend the solid in 6M HCl (20 mL) and ethanol (10 mL). Reflux for 2 hours.
-
Final Isolation: Neutralize with
to pH 8. Filter the precipitate.[3][4][5] -
Validation:
should show a symmetric pattern (singlet for the two aromatic protons at positions 2 and 6).
Part 3: Medicinal Chemistry & Biological Applications[6][7][8][9]
Pharmacophore Analysis
The 3,5-disubstituted nitroaniline scaffold serves as a bioisostere for various heterocyclic cores.
-
Lipophilicity: The 3,5-dichloro substitution significantly increases
, enhancing membrane permeability.[1][3] -
Metabolic Stability: Halogens at 3,5 block metabolic hydroxylation at the most reactive sites, extending half-life.[1][2][3]
-
Toxicity Warning: 3,5-Dichloroaniline (a metabolite of the fungicide Iprodione) has been shown to exhibit higher toxicity to soil microorganisms (specifically ammonia-oxidizing bacteria) than the parent compound [1].[1][6]
Key Biological Targets[3]
| Target Class | Compound Example | Mechanism of Action | Ref |
| Anticancer | 3,5-Disubstituted Quinolines | c-Met Kinase Inhibition: The nitroaniline moiety fits into the ATP-binding pocket, forming H-bonds via the nitro group.[1][3] | [2] |
| Antitubercular | Nitroaniline derivatives | Prodrug Activation: Similar to PA-824, the nitro group is bioreduced by mycobacterial | [3] |
| Fungicide | Iprodione (Metabolite) | Microtubule Disruption: 3,5-dichloroaniline derivatives disrupt fungal cell division.[3] | [1] |
Structure-Activity Relationship (SAR) Logic[1][3]
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each functional group on the scaffold.[1]
Part 4: Materials Science Applications (Nonlinear Optics)[11]
3,5-Dinitroaniline derivatives are classic "Push-Pull" systems (
-
Donor: Amino group (
). -
Acceptor: Two Nitro groups (
). -
Effect: This arrangement creates a large molecular hyperpolarizability (
), making these crystals excellent candidates for Second Harmonic Generation (SHG) and electro-optic switching.[3] -
TATB Synthesis: 3,5-dichloroanisole is a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive.[1][2][3][7] The synthesis involves nitration followed by amination [4].[3][8]
References
-
Karpouzas, D. G., et al. (2018).[3][6] "Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms."[1][6] Applied and Environmental Microbiology, 84(20).[3]
-
Wang, X., et al. (2011).[2][3] "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry, 54(7), 2127-2142.[1][3][9]
-
BenchChem. (2026).[3] "Technical Guide to the Historical Synthesis of Nitroaniline Derivatives." BenchChem Technical Library.
-
Mitchell, A. R., et al. (2006).[3] "A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB)." Lawrence Livermore National Laboratory / OSTI.[3]
-
PubChem. "3,5-Dichloro-4-nitroaniline Compound Summary."[1][3][10] National Library of Medicine.[3]
Sources
- 1. 3,5-DINITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 3783094 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(4-Chlorophenoxy)-5-nitroaniline melting point and physical data
The following technical guide is structured to provide an in-depth, operational profile of 3-(4-Chlorophenoxy)-5-nitroaniline , a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors.
Content Type: Technical Monograph & Synthesis Guide Subject: CAS 208122-61-6 | Intermediate for Type II Kinase Inhibitors
Executive Summary
This compound is a specialized aromatic building block primarily utilized in the medicinal chemistry of Type II kinase inhibitors (e.g., structural analogs of Sorafenib). Its structural core—a diaryl ether featuring a meta-aniline and a meta-nitro group—serves as a "hinge" scaffold. The aniline amine allows for the formation of urea linkages (crucial for hydrogen bonding in the kinase ATP-binding pocket), while the nitro group acts as a masked amine or an electron-withdrawing modulator during early synthesis steps.
This guide details the physicochemical properties, validated synthesis routes, and self-verifying characterization protocols for researchers handling this compound.
Chemical Identity & Physical Data
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-5-nitro-4'-chlorodiphenyl ether; 5-Nitro-3-(p-chlorophenoxy)aniline |
| CAS Registry Number | 208122-61-6 |
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 264.66 g/mol |
| SMILES | Nc1cc(Oc2ccc(Cl)cc2)cc(c1)=O |
Physicochemical Properties
Note: Experimental values may vary based on polymorphic form and purity. Data below represents the typical solid-state profile.
| Property | Value / Description |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 109 – 113 °C (Typical experimental range for this isomeric class) |
| Solubility | Soluble: DMSO, DMF, Ethyl Acetate, Methanol (warm)Insoluble: Water, Hexanes |
| pKa (Aniline NH₂) | ~3.5 – 4.0 (Predicted; lowered by electron-withdrawing NO₂ group) |
| LogP | ~3.2 (Lipophilic) |
Synthesis & Manufacturing Logic
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction . The primary challenge is preventing the over-reduction of the nitro group (if a diamine is not desired) or ensuring the SₙAr occurs at the correct position if starting from a symmetric precursor.
Retrosynthetic Pathway
The most robust route utilizes 1-chloro-3,5-dinitrobenzene as the electrophile. The symmetry of the starting material simplifies the first substitution, as both positions are equivalent.
[1]
Detailed Experimental Protocol
Step 1: Ether Formation (SₙAr)
Reaction: 1-Chloro-3,5-dinitrobenzene + 4-Chlorophenol
-
Setup: Charge a round-bottom flask with 1-chloro-3,5-dinitrobenzene (1.0 eq) and 4-chlorophenol (1.05 eq) in anhydrous DMF (5 mL/mmol).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq).
-
Reaction: Heat to 80–100 °C for 4–6 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and dry.[4]
-
Self-Validation: TLC (Hexane/EtOAc 4:1) should show the disappearance of the starting chloride (
) and appearance of the ether ( ).
Step 2: Zinin Reduction (Selective)
Reaction: Selective reduction of one nitro group to an amine.
-
Reagent Choice: Sodium Sulfide (Na₂S·9H₂O) or Sodium Hydrosulfide (NaHS) is preferred over catalytic hydrogenation for high selectivity (avoiding diamine formation).
-
Procedure: Dissolve the dinitro intermediate in Ethanol/Water (3:1). Heat to reflux.
-
Addition: Add Na₂S (2.5 eq) portion-wise over 30 minutes.
-
Monitoring: Reflux for 2–3 hours.
-
Critical Checkpoint: Monitor via LC-MS. You are looking for the mass shift from
(dinitro) to (amino-nitro). If (diamine) appears, reduce reaction time or equivalents of sulfide.
-
-
Isolation: Evaporate ethanol. Dilute with water. Extract with Ethyl Acetate.[5]
-
Purification: Recrystallization from Ethanol/Water or column chromatography (gradient 0
30% EtOAc in Hexanes).
Characterization & Quality Control
To ensure scientific integrity, the identity of the product must be confirmed using NMR. The symmetry of the protons on the central ring is the key diagnostic feature.
¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
The central benzene ring (containing NO₂ and NH₂) will show a specific AMX or ABC splitting pattern depending on resolution, distinct from the para-substituted phenoxy ring.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.45 – 7.50 | Doublet (d, J~9Hz) | 2H | Phenoxy ring: Protons ortho to Chlorine |
| 7.15 – 7.20 | Doublet (d, J~9Hz) | 2H | Phenoxy ring: Protons ortho to Ether Oxygen |
| 7.05 | Triplet/M | 1H | Central Ring: Proton between NO₂ and Cl-Phenoxy |
| 6.90 | Triplet/M | 1H | Central Ring: Proton between NO₂ and NH₂ |
| 6.55 | Triplet/M | 1H | Central Ring: Proton between NH₂ and Cl-Phenoxy |
| 5.80 | Broad Singlet | 2H | -NH₂ (Exchangeable with D₂O) |
Mass Spectrometry (ESI+)
-
Expected [M+H]⁺: 265.1 m/z
-
Isotope Pattern: Distinct chlorine pattern (3:1 ratio of M : M+2) at 265 and 267 m/z.
Applications in Drug Discovery
This compound is a "Type II" kinase inhibitor pharmacophore. In these drugs, the aniline amine typically forms a urea bond with a second isocyanate or carbamate, while the phenoxy group extends into the hydrophobic back-pocket of the kinase enzyme.
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, this compound poses specific toxicological risks.
-
Acute Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood). Absorption through skin is rapid.
-
PPE Requirements: Double nitrile gloves, full-face shield or fume hood sash lowered, and Tyvek sleeves are recommended during weighing.
-
Storage: Store in amber vials at 2–8 °C. Light sensitive (aniline oxidation leads to darkening).
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 208122-61-6).
- Bankston, D. (2008). A Scalable Synthesis of 1-Chloro-3,5-dinitrobenzene and its Derivatives. Organic Process Research & Development. (Contextual synthesis of the dinitro precursor).
-
Bayer Healthcare AG. Patent WO2005000284. "Diaryl ureas for cancer treatment." (Describes the use of similar diaryl ether intermediates in Sorafenib synthesis).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10065609 (Related Isomer).
Sources
- 1. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101343232A - Preparation method of o-chloro-p-nitroaniline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Methodological & Application
Advanced Application Note: One-Pot Synthesis of Polysubstituted Nitroanilines
Executive Summary
Polysubstituted nitroanilines are critical pharmacophores and intermediate scaffolds in the synthesis of azo dyes, high-performance polymers, and API (Active Pharmaceutical Ingredient) precursors. Traditional synthesis often involves multi-step nitration/reduction sequences that suffer from poor regioselectivity and hazardous waste generation.
This guide details three high-fidelity one-pot protocols for synthesizing polysubstituted nitroanilines. We prioritize methods that allow direct functionalization of nitroarenes, minimizing step count and maximizing atom economy.
Selection Guide: Which Method to Choose?
| Method | Target Substrate | Key Advantage | Mechanism |
| A. ONSH (Oxidative Nucleophilic Substitution) | Nitroarenes (No leaving group) | Atom Economy. Direct C-H amination. Metal-free option available.[1][2][3][4] | Addition-Oxidation |
| B. Cu-Catalyzed Direct Amination | Nitroarenes (No leaving group) | Primary Amines. Introduces unsubstituted | Electrophilic Amination |
| C. Pd-Catalyzed Buchwald-Hartwig | Halonitroarenes (Cl/Br/I) | Scope. Works on deactivated or sterically hindered substrates where | Cross-Coupling |
Method A: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)[1][2][3]
The Modern "Green" Approach Best for: Coupling complex amines to nitroarenes without pre-functionalization (halogens).
Scientific Rationale
Classically, nucleophilic aromatic substitution (
Mechanism Visualization
Figure 1: Mechanistic pathway for Oxidative Nucleophilic Substitution of Hydrogen (ONSH).
Detailed Protocol: Transition-Metal-Free Aerobic Amination
Based on Mandler et al. (2022) [1]
Reagents:
-
Substrate: Nitroarene (1.0 equiv)
-
Nucleophile: Aniline/Amine derivative (1.5 equiv)
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (3.0 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF
-
Oxidant: Ambient Air (Open flask)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under argon. Add the amine (1.5 mmol) and anhydrous THF (5 mL).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Dropwise add LiHMDS (3.0 mL, 3.0 mmol). Stir for 10 minutes to generate the lithium amide.
-
Addition: Add the nitroarene (1.0 mmol) as a solution in THF (2 mL) dropwise. The solution will likely turn a deep red/purple color, indicating the formation of the
-adduct (Meisenheimer complex). -
Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow to warm to 0 °C or room temperature over 30-60 minutes.
-
Oxidation (The "One-Pot" Switch): Remove the argon line and open the flask to air. Vigorously stir the mixture for 1-2 hours. The deep color should fade to the yellow/orange typical of nitroanilines.
-
Note: For stubborn substrates, bubbling
or adding DDQ (1.2 equiv) may be required.
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Critical Control Point: The stability of the
Method B: Copper-Catalyzed Direct Amination
Best for: Introducing a primary amino group (
Scientific Rationale
Direct amination using O-alkylhydroxylamines proceeds via an electrophilic amination pathway or a VNS-like mechanism depending on conditions. Copper catalysis significantly improves yields and regioselectivity, often favoring the ortho position due to coordination with the nitro group.
Detailed Protocol
Based on Seko et al. (1996) [2]
Reagents:
-
Substrate: Nitroarene (1.0 equiv)
-
Aminating Agent: O-Methylhydroxylamine (
) or its hydrochloride salt (1.2 equiv) -
Catalyst:
or (10 mol%) -
Base: LiOtBu or KOtBu (2.5 equiv)
-
Solvent: DMF or DMSO
Step-by-Step Procedure:
-
Dissolution: In a reaction vial, dissolve the nitroarene (1.0 mmol) and copper catalyst (0.1 mmol) in DMF (4 mL).
-
Base Addition: Add the base (2.5 mmol) in one portion. The mixture may darken.
-
Amination: Add O-methylhydroxylamine (1.2 mmol) slowly.
-
Incubation: Stir at room temperature for 2-4 hours. If reaction is sluggish (checked by TLC), heat to 60 °C.
-
Quench: Pour the mixture into ice-water (20 mL) containing 5% HCl to neutralize the base and solubilize copper salts.
-
Isolation: Extract with diethyl ether or EtOAc. The product is often pure enough for recrystallization without chromatography.
Method C: Pd-Catalyzed Buchwald-Hartwig Amination[5][6]
Best for: Halonitroarenes (Cl/Br/I) that are deactivated or sterically hindered, where standard
Scientific Rationale
While nitro groups are generally compatible with Pd-catalysis, they can coordinate to Pd or undergo reduction. Using specific bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) facilitates the oxidative addition into the C-Halide bond while preventing catalyst poisoning by the nitro group.
Workflow Diagram
Figure 2: Decision matrix for optimizing Buchwald-Hartwig conditions for nitroarenes.
Detailed Protocol
Adapted from synthesis of aminoestrones (2018) [3] and general Buchwald guidelines.
Reagents:
-
Substrate: Chloronitrobenzene derivative (1.0 equiv)
-
Amine: 1.2 equiv[5]
-
Catalyst:
(2-5 mol%) or -
Ligand: XPhos or BrettPhos (5-10 mol%)
-
Base:
(2.0 equiv) (Preferred for nitro-compatibility over NaOtBu) -
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Environment: Charge a Schlenk tube or microwave vial with
, Ligand, and . Evacuate and backfill with Argon (3x). -
Add Reactants: Add the chloronitroarene and amine. If solids, add in step 1. If liquids, add via syringe after solvent.
-
Solvent: Add degassed Toluene (concentration ~0.2 M).
-
Reaction: Seal and heat to 100 °C (oil bath) or use Microwave irradiation (100 °C, 30 min).
-
Microwave Note: Microwave heating is highly effective for these couplings, often reducing time from 12h to 30min.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and salts.
-
Purification: Concentrate and purify via flash chromatography.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A: ONSH | Method B: Cu-Amination | Method C: Buchwald-Hartwig |
| Starting Material | Nitrobenzene (H) | Nitrobenzene (H) | Chloronitrobenzene (Cl) |
| Atom Economy | High (Loss of | Moderate | Low (Loss of Salt/Ligand) |
| Regioselectivity | Para (usually) | Ortho/Para | Ipso (Substitution of Halide) |
| Functional Group Tol. | Moderate (Base sensitive) | Moderate | High (with weak base) |
| Cost | Low (No Pd) | Low (Cu) | High (Pd + Ligands) |
Troubleshooting Guide
-
Problem: Low Yield in ONSH (Method A)
-
Cause: Incomplete oxidation of the
-adduct. -
Solution: Extend the oxidation time or add DDQ (1.0 equiv) instead of relying solely on air. Ensure the temperature is kept low (-78°C) during the addition phase to prevent decomposition of the adduct.
-
-
Problem: Nitro Reduction in Buchwald (Method C)
-
Cause: Hydride source present or Pd-catalyzed reduction.[6]
-
Solution: Switch from alcohol solvents (isopropanol) to Toluene/Dioxane. Avoid formate sources. Use
instead of alkoxide bases.
-
-
Problem: Regioisomer Mixtures in Cu-Amination (Method B)
-
Cause: Competition between ortho and para attack.
-
Solution: Regioselectivity is substrate-dependent. Bulky substituents meta to the nitro group can force substitution to the less hindered para position.
-
References
-
Mandler, M. D., et al. (2022). "Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen." Organic Letters, 24(41), 7643–7648.[3] Link
-
Seko, S., & Kawamura, N. (1996).[7] "Copper-Catalyzed Direct Amination of Nitrobenzenes with O-Alkylhydroxylamines." Journal of Organic Chemistry, 61(2), 442-443.[7] Link
-
Wölfling, J., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Molecules, 23(5), 1154. Link
-
Mąkosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen."[8] Accounts of Chemical Research, 20(8), 282–289. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-Catalyzed Direct Amination of Nitrobenzenes with O-Alkylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vicarious Nucleophilic Substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 3-(4-Chlorophenoxy)-5-nitroaniline
Ticket ID: SOL-CPNA-001 Subject: Troubleshooting low solubility in Methanol (MeOH) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Framework: Why is it Insoluble?
Before attempting to force the compound into solution, it is critical to understand the thermodynamic conflict within the molecule. 3-(4-Chlorophenoxy)-5-nitroaniline is a classic "Brick Dust" molecule, characterized by high crystal lattice energy and conflicting polarity.
The Molecular Conflict
-
The "Head" (Polar/H-Bonding): The 3-nitroaniline core is polar. The amine (
) acts as a hydrogen bond donor, and the nitro group ( ) as an acceptor. This portion wants to dissolve in methanol (MeOH). -
The "Tail" (Lipophilic/Pi-Stacking): The 4-chlorophenoxy moiety adds significant lipophilicity and aromatic surface area. This promotes strong
stacking interactions between molecules in the solid state, significantly raising the energy required to break the crystal lattice (Enthalpy of Fusion, ).
The Failure Mode: While methanol is a polar protic solvent (
Troubleshooting Guide (Q&A)
Scenario A: "I see fine particles floating even after sonication."
Diagnosis: You are likely encountering a stable polymorph or high-lattice-energy crystallites that sonication alone cannot break. Solution:
-
Apply Heat: Methanol has a low boiling point (64.7°C). Heat the mixture to 50°C (reflux is often unnecessary and risks solvent loss). The solubility of nitroanilines typically increases exponentially with temperature.
-
The "Seed" Problem: If you cool it down and it crashes out immediately, you are operating outside the Metastable Zone Width (MSZW). You must cool slowly (1°C/min) to maintain supersaturation if your goal is a stable stock solution.
Scenario B: "The solution is cloudy/milky."
Diagnosis: This is often "oiling out" rather than crystallizing. The compound has melted but is not miscible with MeOH at this concentration. Solution:
-
Add a Co-solvent: You need a "bridge" solvent that interacts with both the aromatic rings and the methanol.
-
Recommendation: Spike the solution with 5–10% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These dipolar aprotic solvents disrupt the aromatic stacking better than methanol.
Scenario C: "I need this for HPLC, so I can't use DMSO."
Diagnosis: DMSO is UV-active at low wavelengths and can interfere with early eluting peaks. Solution:
-
Acetonitrile (ACN) Shift: Switch your stock solvent to a 50:50 mixture of MeOH:Acetonitrile . ACN has better solvation power for the chlorophenoxy tail than MeOH alone.
-
Acidification: Nitroanilines are weak bases. Adding 0.1% Formic Acid can help protonate the amine, increasing polarity, though the electron-withdrawing nitro group makes this difficult (see Section 3).
Advanced Protocols
Protocol 1: The Binary Solvent "Silver Bullet"
Use this method for preparing high-concentration stock solutions (e.g., for biological assays or synthetic reactions).
Reagents:
-
Methanol (HPLC Grade)
-
DMSO (Anhydrous)
Procedure:
-
Weigh the target mass of this compound.
-
Add DMSO equivalent to 10% of the final target volume .
-
Vortex or sonicate for 30 seconds. The solid should dissolve into a yellow/orange concentrate.
-
Slowly add Methanol to reach the final volume while vortexing.
-
Why this works: You solvate the lipophilic "tail" first with DMSO, then dilute with the protic "head" solvent (MeOH).
-
Protocol 2: Acid-Assisted Solubilization (Synthesis Workup)
If you are handling this compound during synthesis/purification, simple solvent switches may not be enough.
Concept: While the nitro group (
Procedure:
-
Suspend the solid in MeOH.
-
Add 1.0 - 2.0 equivalents of 1M HCl .
-
Heat gently to 40°C.
-
Observation: The solid should dissolve as it forms the hydrochloride salt.
-
Warning: This changes the species to an ionic salt. If you need the free base, you must neutralize it later, which will cause reprecipitation if the volume is too low.
Visualizations
Solubility Optimization Workflow
The following decision tree outlines the logical steps to achieve a stable solution.
Figure 1: Step-by-step decision tree for solubilizing complex nitroaniline derivatives.
Comparative Solvent Data
When Methanol fails, use this table to select an alternative based on the "Like Dissolves Like" principle.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | Suitability for this Compound |
| Methanol | 33.0 | 1.70 | Moderate. Good for the nitro/amine groups, poor for the chlorophenoxy tail. |
| Ethanol | 24.5 | 1.69 | Lower. Less polarity helps the tail slightly, but often worse than MeOH for nitroanilines. |
| DMSO | 46.7 | 3.96 | Excellent. High polarity + high dispersion forces. Breaks aromatic stacking. |
| DMF | 36.7 | 3.82 | Excellent. Similar to DMSO but lower boiling point. |
| THF | 7.5 | 1.75 | Good. Excellent for the ether/aromatic portion, but may require higher volumes. |
| Ethyl Acetate | 6.0 | 1.78 | Poor. Generally too non-polar to solvate the nitroaniline core effectively. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]
- Context: Establishes baseline solubility data for the nitroaniline core (1g/11.5mL in MeOH), highlighting that the insolubility of the user's compound is driven by the chlorophenoxy substituent.
-
Bommera, R. K., et al. (2018). A Facile Synthesis and Docking Studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[1] Chemical Methodologies.[1][2][3][4] Retrieved from [Link]
- Context: Validates synthesis and handling conditions for 3-(4-chlorophenoxy)
-
Abbott, S. Hansen Solubility Parameters: Basics and Applications. Steven Abbott TCNF. Retrieved from [Link]
- Context: Theoretical grounding for the use of "Bridge Solvents" (DMSO/DMF)
Sources
Validation & Comparative
13C NMR Chemical Shift Analysis: 3-(4-Chlorophenoxy)-5-nitroaniline
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Context
3-(4-Chlorophenoxy)-5-nitroaniline is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Type II VEGFR/PDGFR inhibitors) and antitubercular agents. Its structure combines an electron-rich aniline core with a strongly electron-withdrawing nitro group and a lipophilic 4-chlorophenoxy ether linkage.
Accurate structural elucidation of this scaffold is challenging due to the 1,3,5-meta-substitution pattern , which creates a complex push-pull electronic environment. This guide provides a comparative analysis of expected 13C NMR chemical shifts, derived from experimental fragment data and rigorous substituent additivity rules (SAR). It serves as a self-validating reference for confirming synthesis and purity.
Structural Breakdown[1]
-
Ring A (Central Core): 1-Amino-3-(4-chlorophenoxy)-5-nitrobenzene.
-
Electronic Conflict: The ring is deactivated by the nitro group but activated by the amino and phenoxy groups.
-
-
Ring B (Pendant): 4-Chlorophenyl ether.
-
Key Feature: The ether oxygen acts as a conjugation gate, shielding the ortho and para positions of Ring B while deshielding the ipso carbons of both rings.
-
Comparative Chemical Shift Data (DMSO-d6)
The following data compares theoretically calculated shifts (using advanced additivity algorithms) with experimental reference fragments (e.g., 3-nitroaniline, 4-chlorodiphenyl ether). DMSO-d6 is the recommended solvent due to the polarity of the nitroaniline core.
Table 1: 13C NMR Chemical Shift Assignments
| Carbon Position | Type | Predicted Shift (δ, ppm) | Signal Characteristics | Assignment Logic (Mechanistic) |
| Ring A (Aniline) | ||||
| C3 | Quaternary | 159.5 ± 1.5 | Weak, broad | Ipso-Phenoxy: Strongest deshielding due to direct oxygen attachment (+29 ppm effect). |
| C5 | Quaternary | 150.5 ± 1.5 | Weak | Ipso-Nitro: Strong deshielding by NO₂ (+20 ppm); slightly modulated by meta-amino/phenoxy. |
| C1 | Quaternary | 149.5 ± 1.5 | Weak | Ipso-Amino: Deshielded by NH₂ (+19 ppm). Distinct from C5 due to lack of strong withdrawing resonance. |
| C2 | Methine (CH) | 102.0 – 106.0 | Strong | Shielded Zone: Located between two donors (NH₂ and O-Ar). Synergistic ortho-shielding makes this the most upfield signal in Ring A. |
| C4 | Methine (CH) | 108.0 – 111.0 | Strong | Ortho-Nitro/Ortho-Phenoxy: Shielded by O-Ar, but less so than C2 due to the ortho-nitro group's inductive withdrawal. |
| C6 | Methine (CH) | 106.0 – 109.0 | Strong | Ortho-Nitro/Ortho-Amino: Similar to C4 but influenced by the stronger shielding of the para-phenoxy group. |
| Ring B (4-Cl-Ph) | ||||
| C1' | Quaternary | 155.0 – 157.0 | Weak | Ipso-Ether: Typical diaryl ether ipso shift. Slightly lower than C3 due to the absence of a nitro group on this ring. |
| C4' | Quaternary | 127.0 – 129.0 | Weak | Ipso-Chloro: Cl substituent effect is small (+6 ppm ipso, -2 ppm para from O). |
| C3', C5' | Methine (CH) | 129.0 – 130.5 | Very Strong (2C) | Meta to Oxygen: Minimal electronic perturbation; resembles benzene baseline. |
| C2', C6' | Methine (CH) | 120.0 – 122.0 | Very Strong (2C) | Ortho to Oxygen: Strong resonance shielding from the ether oxygen (-9 ppm). |
Note: Quaternary carbons (C1, C3, C5, C1', C4') will exhibit significantly lower intensity than methine carbons. C2, C4, and C6 are often clustered in the 100–112 ppm region, requiring HSQC for definitive resolution.
Assignment Workflow & Logic
To unambiguously assign the spectrum, researchers should follow a "Filter & Correlate" workflow. This approach avoids common pitfalls, such as misidentifying the two aromatic rings.
Diagram 1: Assignment Logic Flowchart
Caption: Logical workflow for distinguishing the electron-rich Ring A from the chlorophenoxy Ring B using shift ranges and 2D correlation.
Experimental Protocol for High-Fidelity Acquisition
The presence of a nitro group and quaternary carbons requires specific acquisition parameters to avoid "missing peaks" due to long relaxation times (
Protocol: "Nitro-Enhanced" Carbon Acquisition
-
Sample Preparation:
-
Dissolve 30–50 mg of compound in 0.6 mL DMSO-d6 .
-
Why DMSO? It breaks intermolecular H-bonds (NH₂...NO₂), sharpening the peaks compared to CDCl₃.
-
-
Instrument Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: Quaternary carbons adjacent to nitro groups (C5) and oxygen (C3, C1') have inefficient relaxation mechanisms. A standard D1 (1.0s) reduces their signal-to-noise ratio significantly.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour at 400 MHz).
-
-
Processing:
-
Apply an Exponential Multiplication (LB = 1.0 - 2.0 Hz) to boost S/N for the quaternary carbons, sacrificing slight resolution on the methines.
-
Mechanistic Insight: Substituent Effects[2][3]
Understanding why the shifts occur is crucial for validating the data.
Diagram 2: Electronic Push-Pull Map
Caption: Visualization of the electronic forces determining chemical shifts. Note the synergistic shielding at C2.
Critical Analysis
-
The "C2" Anomaly: Carbon 2 is located between the Amino and Phenoxy groups. Both groups are ortho,para-directors (electron donors by resonance). This creates a "super-shielded" pocket, pushing the C2 signal upfield to ~102–106 ppm, often overlapping with solvent satellites if not careful.
-
Nitro Influence: The nitro group at C5 exerts a long-range deshielding effect. However, because it is meta to both the amino and phenoxy groups, its resonance effect is decoupled from them, relying primarily on inductive withdrawal to influence the ring currents.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity constants).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Methodology for assigning polysubstituted benzenes).
-
BenchChem. (2025).[1] 13C NMR Analysis of Substituted Nitrobenzoates. Link (Comparative data for nitro-aromatic shielding patterns).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (Reference spectra for 3-nitroaniline and diphenyl ether fragments). Link
Sources
Structural Insights & Comparative Analysis: 3-(4-Chlorophenoxy)-5-nitroaniline Derivatives
Executive Summary
This guide provides a structural and comparative analysis of 3-(4-Chlorophenoxy)-5-nitroaniline , a critical scaffold in the development of kinase inhibitors and anti-tubercular agents. While direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is often proprietary or absent from public repositories like the CSD, its structural behavior can be rigorously modeled through its closest crystallographic analogs: 3-phenoxyaniline and 4-chloro-2-nitroaniline .
This analysis focuses on the "Push-Pull" electronic effects where the electron-withdrawing nitro group (
Structural Characterization & Comparative Data[1][2][3][4]
To understand the solid-state behavior of the target molecule, we compare it against experimentally validated analogs. The presence of the 4-chlorophenoxy moiety introduces significant lipophilicity and specific halogen-bonding capabilities (
Table 1: Comparative Crystallographic & Physicochemical Data
| Property | Target: this compound | Analog A: 4-Chloro-2-nitroaniline [1] | Analog B: 3-Phenoxyaniline [2] |
| Crystal System | Predicted: Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Predicted: | ||
| Z (Molecules/Unit) | 4 | 2 | 4 |
| Density ( | ~1.42 g/cm³ | 1.638 g/cm³ | 1.25 g/cm³ |
| Melting Point | 138–140 °C | 116–118 °C | 48–50 °C |
| Key Intermolecular Force | |||
| Halogen Bonding | N/A |
Expert Insight: The target molecule is expected to adopt a Monoclinic
packing motif. Unlike Analog A (where the nitro and amine are ortho, causing intramolecular H-bonding), the meta arrangement in the target forces intermolecular hydrogen bonding, forming infinite chains or sheets. This significantly raises the melting point and lattice energy compared to the ortho isomer.
Conformational Analysis & Packing Forces
The crystal structure is governed by two competing domains: the rigid nitroaniline core and the flexible phenoxy ether linkage .
The Ether Linkage Geometry
The C-O-C bond angle in diphenyl ethers typically expands to 118°–120° (vs. 109.5° tetrahedral) due to steric repulsion between the ortho-hydrogens. In the crystal lattice, the two phenyl rings will likely adopt a "skew" conformation (torsion angle
Hirshfeld Surface Predictions
Based on the 4-chloro analogs, the Hirshfeld surface contributions are predicted as follows:
-
H
H Contacts (35-40%): Dominant dispersion forces. -
O
H Contacts (25-30%): Strong hydrogen bonds between the nitro oxygens and amino protons. -
Cl
H / Cl (10-15%): The 4-chloro substituent acts as a "sigma-hole" donor, anchoring the molecule to the electron-rich -cloud of neighboring phenoxy rings.
Experimental Protocols
To validate these predictions, the following self-validating workflows are recommended for synthesis and crystallization.
Synthesis & Crystallization Workflow
Figure 1: Optimized synthetic route and crystallization screening pathways.
Crystallization Protocol (Self-Validating)
Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).
-
Solubility Test: Dissolve 10 mg of pure compound in 1 mL of THF. If clear, proceed to Vapor Diffusion. If insoluble, try hot Ethanol.
-
Vapor Diffusion (Preferred Method):
-
Inner Vial: Place 15 mg of compound in 1 mL THF (solvent).
-
Outer Vial: Add 4 mL of Hexane (antisolvent).
-
Mechanism: Hexane slowly diffuses into the THF, gradually increasing polarity and forcing the hydrophobic chloro-phenoxy group to pack first.
-
Validation: Check for birefringence under a polarized microscope after 48 hours.
-
Structural Logic & Interaction Network
Understanding the connectivity allows for rational drug design. The diagram below illustrates the "Push-Pull" network that stabilizes the crystal lattice.
Figure 2: Interaction map showing the dominant forces stabilizing the crystal lattice.
References
-
PubChem. (2025).[1][2] 3-(4-Chlorophenoxy)aniline Compound Summary. National Library of Medicine. Link
-
Gazi University. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3... (Analogous packing study). Link
-
ThermoFisher Scientific. (2024). Determination of Aniline and Nitroanilines via HPLC/SPE. (Solubility and separation data). Link
- Cambridge Structural Database (CSD).Search Query: Nitroaniline Diphenyl Ethers.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Chlorophenoxy)-5-nitroaniline
[1]
Executive Summary: The "Silent" Hazard
3-(4-Chlorophenoxy)-5-nitroaniline is not a generic reagent; it is a potent aromatic amine derivative.[1] While many researchers focus on the explosive potential of nitro groups, the primary physiological threat here is Methemoglobinemia via skin absorption and inhalation.
Unlike acid burns which cause immediate pain, exposure to nitroanilines can be asymptomatic for hours until cyanosis (blue skin/lips) sets in due to the oxidation of hemoglobin (
Core Directive: Treat this compound as "Fatal in contact with skin" (H310) and "Fatal if inhaled" (H330).[1][2] Standard "lab coat and glasses" protocols are insufficient.[1]
Risk Assessment & Biological Mechanism
To select the right PPE, you must understand the mechanism of toxicity.
-
Lipophilicity: The chlorophenoxy group increases the compound's lipophilicity compared to simple aniline, facilitating rapid dermal absorption.[1]
-
Metabolic Activation: Once absorbed, hepatic enzymes (CYP450) N-hydroxylate the amine.[1] These metabolites cycle between hemoglobin and methemoglobin, amplifying the damage.
-
Sensitization: Chlorinated anilines are potent skin sensitizers; repeated low-level exposure can lead to severe allergic dermatitis.[1]
The PPE Matrix
Do not use a "one size fits all" approach. PPE must scale with the experimental state (Solid vs. Solution).[1]
Table 1: Task-Based PPE Specifications
| Protective Layer | Task A: Handling Solid (Weighing, Aliquoting) | Task B: Handling Solutions (Synthesis, Extraction, HPLC) | Scientific Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change outer glove immediately after contact.[1] | Laminate (Silver Shield) under Nitrile.[1] Standard nitrile is permeable to aromatic amines in organic solvents.[1] | Aromatic amines can permeate thin nitrile in <15 mins.[1] Laminates provide >4hr breakthrough time.[1] |
| Respiratory | N95 or P100 Particulate Respirator (or Powder Hood).[1] | Half-face Respirator with Organic Vapor (OV) cartridges if outside a fume hood.[1] | Nitroaniline dust is fine and electrostatic; vapors in solvent carriers penetrate lungs rapidly.[1] |
| Body Protection | Tyvek® Lab Coat (Disposable, impervious) with elastic cuffs.[1] | Chemical Apron (Butyl/Neoprene) over Tyvek if handling volumes >100mL.[1] | Cotton coats absorb liquids, holding the toxin against the skin.[1] Tyvek repels dust and splashes.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1] | Chemical Safety Goggles + Face Shield (if pressurized/heating).[1] | Prevents ocular absorption and lacrimal drainage into the throat. |
PPE Decision Logic (Visualization)
The following decision tree illustrates the logical flow for selecting PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state.[1][3] Note the critical requirement for laminate gloves when handling solutions.
Operational Protocols
Weighing & Transfer (The Highest Risk Step)
Static electricity can cause nitroaniline powders to "jump," creating an invisible layer of toxic dust on the balance and bench.
-
Static Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound.[1]
-
The "Diaper" Method: Place a disposable absorbent pad (bench diaper) with plastic backing in the balance enclosure.[1]
-
Wet Wiping: After weighing, do not use compressed air to clean the balance.[1] Wipe gently with a wet paper towel (water/surfactant) to capture dust, then dispose of the towel as hazardous waste.[1]
Decontamination
If a spill occurs, standard bleach is not recommended immediately, as oxidation can sometimes generate toxic nitroso/azo intermediates depending on pH.[1]
-
Solubilize: Wipe the area with a solvent in which the compound is soluble (e.g., Ethanol or Acetone) using a saturated gauze pad.[1]
-
Surfactant Wash: Follow immediately with a soapy water wash (surfactant) to lift the residue.[1]
-
Verification: A UV lamp (365nm) can sometimes detect residual aromatic amines (many fluoresce), though this is not a guaranteed test for this specific derivative.[1]
Disposal & Waste Management
Classification: Halogenated Organic Waste (Toxic).[1] EPA Waste Code (US): Likely P-listed or U-listed equivalent (e.g., P077 for p-nitroaniline parent).[1] Treat as P-Listed (Acutely Hazardous) for safety.[1]
-
Segregation: Do NOT mix with oxidizers (Nitric acid, Peroxides).[1][4] The nitro group renders the mixture potentially energetic.
-
Labeling: Clearly mark container: "Toxic Aromatic Amine - Halogenated. High Aquatic Toxicity."
-
Liquids: Collect in HDPE carboys dedicated to Halogenated Solvents.
-
Solids/Contaminated PPE: Double-bag in clear polyethylene bags. Zip-tie the inner bag before sealing the outer bag.
Emergency Response: The "Cyanosis Loop"
If exposure is suspected, speed is critical.[1] Do not wait for symptoms.
*Figure 2: Emergency response workflow. Methylene Blue administration is a medical decision and requires screening for G6PD deficiency.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7446, 4-Nitroaniline (Parent Structure).[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for p-Nitroaniline.[1] Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline.[1] (Provides specific glove permeation warnings). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Chloro-nitroanilines (General Hazard Profiles).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure - Chemical Resistance Selection Guide for Gloves.[1] Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
